molecular formula C19H14N2O B2627632 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338954-56-6

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2627632
CAS No.: 338954-56-6
M. Wt: 286.334
InChI Key: WSQOGCJYUBEXCP-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound featuring a pyridinecarbonitrile core structure, which is recognized as a privileged scaffold in modern medicinal chemistry . This structural class is of significant interest in anticancer agent development, as closely related N-benzyl-2-oxo-1,2-dihydropyrimidine derivatives have demonstrated potent activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines in vitro . The mechanism of action for such compounds often involves targeted kinase inhibition; molecular docking studies of analogous structures confirm their potential to act as EGFR tyrosine kinase antagonists, which is a key target for halting cancer cell proliferation and growth . The molecular framework is typically constructed via multi-component reactions, which may involve Knoevenagel condensation, Michael addition, and intramolecular cyclization to form the highly functionalized pyridine ring . As a research chemical, this compound serves as a valuable intermediate for synthesizing more complex molecules and for exploring new structure-activity relationships in drug discovery projects . The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or veterinary use.

Properties

IUPAC Name

1-benzyl-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c20-12-17-11-18(16-9-5-2-6-10-16)14-21(19(17)22)13-15-7-3-1-4-8-15/h1-11,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQOGCJYUBEXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile and related pyridinecarbonitrile derivatives. Key variations include substituents at positions 1, 3, and 5, as well as ring modifications.

Compound Name Position 1 Substituent Position 5 Substituent Ring System Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications References
This compound (Target Compound) Benzyl Phenyl 1,2-Dihydropyridine C₁₉H₁₅N₂O 293.34 N/A (presumed intermediate) -
1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile Allyl 3-Trifluoromethylphenyl 1,2-Dihydropyridine C₁₆H₁₁F₃N₂O 304.27 Enhanced lipophilicity (CF₃ group)
5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile Isopropyl 2-Hydroxybenzoyl 1,2-Dihydropyridine C₁₆H₁₃N₂O₃ 281.29 Potential solubility via hydroxyl
4-Methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile - - 1,2-Dihydropyridine C₇H₆N₂O₂ 150.13 mp 92–94°C; toxic (Category III)
6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile Isopropoxypropyl 4-(Phenylazo)phenylazo 1,2-Dihydropyridine C₂₈H₂₈N₈O₃ 524.59 Prohibited azo dye (carcinogenic risk)
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile Butyl - 1,2-Dihydropyridine C₁₁H₁₄N₂O₂ 206.24 Industrial use; acute toxicity noted
1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Benzyl - Tetrahydro-pyrimidine C₁₂H₉N₃O₂ 227.22 Distinct ring system; unknown use

Key Observations:

The benzyl group in the target compound may enhance aromatic interactions. Position 5: Electron-withdrawing groups (e.g., trifluoromethylphenyl in ) increase stability and lipophilicity, while azo groups () confer chromophore properties but raise toxicity concerns. Carbonitrile at Position 3: A consistent feature across analogs, suggesting its role as a reactive site for further derivatization.

Ring System Variations :

  • The tetrahydro-pyrimidine analog () diverges from the dihydropyridine core, likely altering electronic properties and bioavailability.

Safety and Regulatory Status: Compounds with azo groups (e.g., ) are prohibited in dyes due to carcinogenic risks. The methoxy derivative () is classified as toxic (Category III), highlighting the impact of substituents on hazard profiles.

Biological Activity

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its antiproliferative effects against cancer cells and its antiviral activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Various synthetic pathways have been explored, including one-pot reactions that simplify the process while maintaining efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. In particular, its derivatives have shown promising results in inhibiting the proliferation of cancer cell lines.

Table 1: Antiproliferative Activity Against Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison with Standards
3aLoVo14.99Better than Oxaliplatin
3bLoVo19.55Comparable
3gHCT-11611.791.7 times more active
OxaliplatinLoVo19.51Standard
5-FUHCT-11619.99Standard

The compound 3g exhibited an IC50 of 11.79 µM against HCT-116 cells, demonstrating superior activity compared to conventional chemotherapy agents such as oxaliplatin and 5-fluorouracil (5-FU) .

Antiviral Activity

In addition to its anticancer properties, certain derivatives of pyridinecarbonitrile compounds have shown antiviral activity against HIV. For instance, compounds featuring similar structural motifs demonstrated low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 and clinically relevant mutants .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the aryl substituent significantly influence the biological activity of these compounds. For example:

  • The presence of polar groups in specific positions enhances anticancer efficacy.
  • Substituents at position 2 or 3 of the aryl ring were found to be crucial for improved activity .

Case Studies

Several case studies have documented the efficacy of these compounds in vitro:

  • Colorectal Cancer Study : A series of synthesized compounds were tested against LoVo and HCT-116 cell lines using the MTT assay. The results indicated that several derivatives had comparable or superior activity to established chemotherapeutics .
  • HIV Inhibition Study : A separate investigation assessed the antiviral properties of related compounds against HIV strains. The findings revealed promising inhibitory effects, suggesting potential therapeutic applications in virology .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent condensation reactions. A general procedure involves refluxing a mixture of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Key optimization parameters include:

  • Catalyst : Ammonium acetate acts as both a catalyst and a source of ammonia for cyclization.
  • Solvent : Ethanol is preferred due to its polarity and ability to dissolve reactants while facilitating precipitation of the product.
  • Reaction Time : Extended reflux (up to 20 hours) improves yields by ensuring complete cyclization.
    Post-synthesis, crystallization from DMF/ethanol (1:2) enhances purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, safety glasses, and nitrile gloves to avoid skin/eye contact .
  • Engineering Controls : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Decontamination : Wash hands thoroughly after handling and dispose of contaminated gloves per institutional guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Resolves aromatic protons (δ 6.78–7.66 ppm) and detects NH signals (e.g., δ 6.08 ppm for –NHs) .
  • IR Spectroscopy : Identifies key functional groups (e.g., nitrile stretch at ~2212 cm⁻¹ and carbonyl at ~1640–1680 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of this compound?

Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Catalyst Screening : Test alternatives like piperidine or acetic acid to enhance cyclization efficiency.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields via controlled heating .

Q. How should contradictory spectral data (e.g., NMR peak splitting) be interpreted?

Unexpected splitting in ¹H NMR may arise from tautomerism between keto-enol forms or steric hindrance altering proton environments. For example:

  • Tautomerism : The 2-oxo group can equilibrate with enolic forms, causing dynamic NMR splitting. Use variable-temperature NMR to confirm .
  • Crystallographic Data : Compare with X-ray structures (e.g., bond angles like C5—N1—C1—O1 = 176.08°) to validate static configurations .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts like dimeric species or incomplete cyclized intermediates may form due to:

  • Aldol Condensation : Competing reactions between aldehydes and ketones. Monitor via TLC and adjust stoichiometry (e.g., excess ammonium acetate suppresses this pathway) .
  • Oxidation : Trace oxygen may oxidize dihydropyridine intermediates. Use inert atmospheres (N₂/Ar) to prevent this .

Q. How can computational modeling aid in studying this compound’s reactivity?

  • DFT Calculations : Predict reaction pathways (e.g., transition states for cyclization) using software like Gaussian.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize anticancer activity .

Q. What precautions are necessary when scaling up synthesis for preclinical studies?

  • Thermal Stability : Conduct DSC analysis to identify exothermic decomposition risks.
  • Ventilation : Use jacketed reactors with temperature control to manage heat dissipation .

Q. Which analytical methods are recommended for assessing purity in biologically active derivatives?

  • HPLC-PDA : Detect impurities at 254 nm using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺) and rule out adducts .

Q. How can in vitro biological activity assays be designed for derivatives of this compound?

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., FRET) .

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